2-(2,6-Dimethylphenyl)ethanol

Thermophysical property Distillation design Purification strategy

2-(2,6-Dimethylphenyl)ethanol (CAS 30595-80-3), also known as 2,6-dimethylbenzeneethanol or 2,6-dimethylphenethyl alcohol, is a primary alcohol belonging to the 2-arylethanol class with the molecular formula C10H14O and molecular weight 150.22 g/mol. It is characterized by a 2,6-dimethyl-substituted phenyl ring attached to an ethanol moiety, resulting in a unique steric and electronic profile.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 30595-80-3
Cat. No. B1618557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dimethylphenyl)ethanol
CAS30595-80-3
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CCO
InChIInChI=1S/C10H14O/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5,11H,6-7H2,1-2H3
InChIKeyUQTWNZAKBJDDAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dimethylphenyl)ethanol (CAS 30595-80-3): Key Properties and Compound Class Identification for Procurement Decisions


2-(2,6-Dimethylphenyl)ethanol (CAS 30595-80-3), also known as 2,6-dimethylbenzeneethanol or 2,6-dimethylphenethyl alcohol, is a primary alcohol belonging to the 2-arylethanol class with the molecular formula C10H14O and molecular weight 150.22 g/mol [1]. It is characterized by a 2,6-dimethyl-substituted phenyl ring attached to an ethanol moiety, resulting in a unique steric and electronic profile. At ambient conditions, the compound exists as a white to off-white crystalline powder with a melting point of 62.5–63.0 °C [1], distinguishing it from lower-molecular-weight liquid arylethanols. It is primarily employed as a chemical intermediate in the synthesis of pharmaceuticals—including the cognitive enhancer nefiracetam—as well as in fragrance chemistry [2]. Commercial suppliers routinely offer purities of ≥95% .

Why 2-(2,6-Dimethylphenyl)ethanol Cannot Be Generically Substituted with Other Alkyl-Arylethanols


The 2,6-dimethyl substitution pattern on the aromatic ring introduces ortho-disubstitution-induced steric hindrance around the benzylic carbon and the hydroxyl-bearing ethyl chain, which fundamentally alters the compound's physicochemical behavior and chemical reactivity compared to unsubstituted, mono-methylated, or differently dimethylated positional isomers . These steric and electronic effects translate into measurable differences in boiling point, melting point, lipophilicity, and aqueous solubility—each of which directly impacts downstream purification strategy, formulation compatibility, and synthetic reactivity [1]. A procurement decision that treats 2-phenylethanol, 2-(4-methylphenyl)ethanol, or the 2,4-dimethylphenyl isomer as interchangeable risks batch failures in applications where the solid-state handling advantage, specific logP window, or the 2,6-dimethyl pharmacophoric motif is required .

Quantitative Differentiation Evidence for 2-(2,6-Dimethylphenyl)ethanol Against Closest Structural Analogs


Boiling Point Elevation: +48.6 °C Higher Than 2-Phenylethanol and +23 °C Above Mono-Methyl Analogs

The introduction of two ortho-methyl groups on the phenyl ring substantially elevates the boiling point of 2-(2,6-dimethylphenyl)ethanol relative to unsubstituted and mono-methylated arylethanols. At atmospheric pressure (760 mmHg), the target compound boils at 267.6 °C [1]. In contrast, 2-phenylethanol (CAS 60-12-8) boils at 219–221 °C [2], 2-(2-methylphenyl)ethanol at 243.5 °C [3], and 2-(4-methylphenyl)ethanol (CAS 699-02-5) at 244–245 °C . The boiling point increment of +48.6 °C over the parent 2-phenylethanol reflects the increased molecular weight and enhanced van der Waals interactions conferred by the 2,6-dimethyl substitution pattern.

Thermophysical property Distillation design Purification strategy

Solid-State Identity at Room Temperature: Melting Point 62.5–63.0 °C vs. –27 °C for 2-Phenylethanol

Unlike the vast majority of simple arylethanols, which are liquids at ambient temperature, 2-(2,6-dimethylphenyl)ethanol is a crystalline solid with a melting point of 62.5–63.0 °C as reported by CAS Common Chemistry [1]. The parent compound 2-phenylethanol melts at –27 °C [2], while 2-(4-methylphenyl)ethanol remains an oily liquid at room temperature (no melting point reported in standard databases) and the 2,4-dimethylphenyl isomer (CAS 6597-59-7) also lacks a defined melting point in available literature, consistent with a liquid physical state . The approximately +89.5 °C shift in melting point renders the 2,6-isomer uniquely suited to applications requiring solid-phase handling, gravimetric dispensing, or crystallization-based purification.

Solid-state handling Formulation Crystallization

Lipophilicity Gap: LogP 1.84–2.2 for 2,6-Dimethyl vs. LogP 1.36 for 2-Phenylethanol

The 2,6-dimethylphenyl substitution markedly increases the octanol–water partition coefficient (LogP) relative to the unsubstituted parent. The target compound exhibits a computed LogP of 1.84 (ACD/Labs) , with some predictive models ranging up to 2.2–2.4 depending on the algorithm employed. By comparison, the experimentally measured LogP of 2-phenylethanol is 1.36 [1], yielding a lipophilicity increase of ΔLogP = +0.48 to +0.84. This shift reflects the contribution of the two additional methyl groups, which add approximately +0.24 to +0.42 LogP units each, consistent with the Hansch π constant for aromatic methyl substitution.

Lipophilicity LogP Membrane permeability Extraction efficiency

Water Solubility Differential: ~5-Fold Lower Aqueous Solubility vs. 2-Phenylethanol

The target compound exhibits a computed aqueous solubility of approximately 3.9 g/L at 25 °C (slightly soluble) . In contrast, 2-phenylethanol has a reported water solubility of approximately 20 g/L at 20 °C . This ~5-fold reduction in aqueous solubility is a direct consequence of the increased hydrophobic surface area introduced by the two aromatic methyl substituents, and it aligns with the LogP elevation described above. The lower water solubility facilitates precipitation-driven purification and organic-phase product recovery during aqueous workup, but it also necessitates the use of organic co-solvents (ethanol, DCM, DMSO) for homogeneous reaction conditions.

Aqueous solubility Workup Precipitation Formulation

Validated Grignard-Based Synthesis with Documented Yield of 67.3% from 2,6-Dimethylbromobenzene

A detailed synthetic protocol for 2-(2,6-dimethylphenyl)ethanol has been disclosed in patent CN108503579 (2018), employing a Grignard reaction between 2,6-dimethylbromobenzene and ethylene oxide in the presence of a copper catalyst, yielding the target compound as a white solid in 67.3% isolated yield after silica gel column chromatography . The procedure, conducted at 30 °C under nitrogen with tetrahydrofuran as solvent, is representative of industrial-scale Grignard chemistry and provides a reproducible benchmark for procurement specifications. By comparison, analogous Grignard-based syntheses of unsubstituted 2-phenylethanol from bromobenzene and ethylene oxide typically report yields in the 50–75% range under similar conditions, placing the 2,6-dimethyl derivative within the expected performance envelope but requiring specific optimization for the sterically hindered aryl bromide [1].

Synthetic methodology Grignard reaction Process yield Scale-up

Critical Intermediate for the 2,6-Dimethylphenyl Pharmacophore: Nefiracetam and Beyond

The 2,6-dimethylphenyl fragment is a privileged pharmacophoric motif found in multiple bioactive molecules, most notably the cognitive enhancer nefiracetam (N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide), a compound developed for Alzheimer's disease and cerebrovascular sequelae [1]. The 2,6-dimethylphenyl group also appears in the amide-type local anesthetics mepivacaine and bupivacaine, where it is attached via an amide linkage rather than an ethyl chain [2]. 2-(2,6-Dimethylphenyl)ethanol serves as a direct precursor to 2,6-dimethylphenethyl chloride and related electrophiles used in constructing this pharmacophore through Friedel–Crafts alkylation and nucleophilic substitution pathways [3]. While 2-(2,4-dimethylphenyl)ethanol or 2-(3,4-dimethylphenyl)ethanol can serve as intermediates for regioisomeric analogs, only the 2,6-substitution pattern delivers the specific steric and electronic profile required by the nefiracetam and mepivacaine pharmacophore models.

Pharmaceutical intermediate Nefiracetam 2,6-Dimethylaniline Drug scaffold

Optimal Procurement and Application Scenarios for 2-(2,6-Dimethylphenyl)ethanol Based on Quantitative Differentiation Evidence


Synthesis of Nefiracetam and 2,6-Dimethylphenyl-Containing CNS Drug Candidates

Medicinal chemistry and process R&D groups developing compounds containing the 2,6-dimethylphenyl pharmacophore—exemplified by nefiracetam and mepivacaine-class molecules—require 2-(2,6-dimethylphenyl)ethanol as the correct regioisomeric intermediate. The 2,6-substitution pattern is structurally essential for target binding, and procurement of the 2,4- or 3,4-isomer would yield an irrelevant pharmacophore [1]. The compound's solid physical state (MP 62.5–63.0 °C) facilitates precise gravimetric dispensing for small-scale parallel synthesis, while its LogP of ~1.84 supports efficient organic-phase extraction during amide coupling and alkylation workups [2]. The documented Grignard synthesis from 2,6-dimethylbromobenzene (yield 67.3%) provides a scalable manufacturing reference [3].

Precursor to 2,6-Dimethylphenethyl Electrophiles for Friedel–Crafts and Nucleophilic Substitution Chemistry

2-(2,6-Dimethylphenyl)ethanol is the direct precursor to 2,6-dimethylphenethyl chloride and related electrophilic building blocks. Conversion of the alcohol to the corresponding alkyl halide enables Friedel–Crafts alkylation and nucleophilic displacement reactions that install the 2,6-dimethylphenethyl fragment into more complex scaffolds, as demonstrated in pterosin natural product synthesis [1]. The compound's ~5-fold lower water solubility relative to 2-phenylethanol means that halogenation and subsequent extraction steps benefit from enhanced organic-phase partitioning, minimizing product loss to aqueous washes [2].

Fragrance Chemistry Building Block Requiring Specific Lipophilicity and Volatility Profile

As a substituted phenethyl alcohol, 2-(2,6-dimethylphenyl)ethanol finds application in fragrance and aroma chemistry where its LogP of ~1.84 and boiling point of 267.6 °C provide a distinct volatility and substantivity profile compared to the more common 2-phenylethanol (LogP 1.36, BP 219 °C) [1]. The higher boiling point translates to lower volatility and longer retention on fragrance test strips, which may be desirable for base-note formulations [2]. The compound is documented as a building block in fragrance chemistry for perfumes and cosmetics [3].

Analytical Reference Standard and Chromatographic Method Development

The unique combination of a well-defined melting point (62.5–63.0 °C), distinct chromatographic retention (LogP 1.84 vs. 1.36 for 2-phenylethanol), and commercial availability at ≥95% purity [1] makes 2-(2,6-dimethylphenyl)ethanol a suitable reference compound for HPLC and GC method development in laboratories working with arylethanol mixtures. The solid physical state enables accurate preparation of stock solutions by mass, while the +48.6 °C boiling point differential over 2-phenylethanol ensures baseline GC separation on standard columns [2]. Suppliers including Bidepharm offer batches with NMR, HPLC, and GC quality control documentation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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